L-Guluronic acid

Acid Gelation pH-Responsive Hydrogels Drug Delivery

Undefined alginate M/G ratios cause irreproducible gelation and mechanical failure. L-Guluronic acid (CAS 1986-15-8), the α-L-guluronate epimer of β-D-mannuronate, is the monomeric determinant of alginate's Ca²⁺-crosslinked 'egg-box' junction zones. • Enables gelation at gastric pH (threshold 3.41, optimal 2.68) vs. M-rich alginate (threshold 1.93) • >70% G-content yields hydrogels with highest mechanical strength and lowest shrinkage • GG-block hydrogels release payloads 10% slower than MM-block analogs (36% vs. 40% after 4 h) • High divalent cation selectivity (K*MgCa = 18.0) for targeted metal biosorption Supplied with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
CAS No. 1986-15-8
Cat. No. B1236752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Guluronic acid
CAS1986-15-8
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC(=O)C(C(C(C(C(=O)O)O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5-/m1/s1
InChIKeyIAJILQKETJEXLJ-SQOUGZDYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Guluronic Acid: Structural and Functional Overview


L-Guluronic acid (G) is the α-L-guluronate epimer of β-D-mannuronate, forming one of the two fundamental monosaccharide building blocks of alginate [1]. As the C-5 epimer of D-mannuronic acid (M), it is characterized by its unique ¹C₄ ring conformation, which creates a distinctive spatial arrangement of hydroxyl and carboxyl groups . This stereochemistry is the molecular basis for its exceptional ability to chelate divalent cations like Ca²⁺, leading to the formation of the well-known 'egg-box' junction zones in alginate gels [2]. The presence and distribution of L-guluronic acid residues within the alginate polymer chain critically dictates the material's gelling properties, mechanical strength, and stability, making it a parameter of primary importance in both research and industrial applications [3].

Building Block Alginate monosaccharide constituent for polymer composition analysis and G/M ratio determination
Gelation Research Supports Ca²⁺ crosslinking and acid-gelation studies via egg-box junction-zone formation
Material-Property Mapping Enables investigation of G-block length effects on mechanical strength, porosity, and ion selectivity

L-Guluronic Acid vs. Mannuronic Acid: Why It Matters


Generic substitution of one alginate source or monomer with another is not scientifically valid due to the profound functional differences dictated by the ratio and sequence of its constituent monomers, L-guluronic acid (G) and D-mannuronic acid (M). The stereochemical difference at the C-5 position fundamentally alters the polymer's chain conformation, leading to divergent physicochemical behaviors . For instance, poly-G blocks adopt a rigid, buckled ribbon structure that strongly chelates divalent cations, while poly-M blocks form a flat, extended ribbon that promotes more flexible, less cross-linked networks [1]. This translates directly into quantifiable differences in gelation conditions, mechanical properties, ion selectivity, and even biological activity [REFS-3, REFS-4]. Relying on a poorly characterized alginate or an undefined M/G ratio introduces unacceptable variability in critical performance parameters, undermining experimental reproducibility and product quality.

Attribute
L-Guluronic Acid (G-block)
D-Mannuronic Acid (M-block)
Chain Conformation
Rigid, buckled ribbon; forms tight egg-box junctions with divalent cations
Flat, extended ribbon; promotes flexible, less cross-linked networks
Gelation Behavior
Acid gelation at higher pH; cooperative hydrogen-bonded junction zones
Phase-separates only at more acidic pH; limited structural integrity under mild acid
Ion Selectivity
Strong selectivity for specific divalent cations; critical for controlled crosslinking
Lower discrimination between divalent species; may not replicate G-block binding profile

L-Guluronic Acid: Evidence vs. Close Analogs


Acid Gelation: G Blocks Form Gels at Higher pH

L-Guluronic acid (G) blocks in alginate form cooperative, hydrogen-bonded junction zones under acidic conditions, enabling gelation at a specific and higher pH compared to D-mannuronic acid (M) blocks. This quantifiable difference in gelation pH provides a clear functional advantage for G-rich alginates in applications requiring acid stability or targeted gelation [1].

Acid Gelation pH
Head-to-head
G-block gelation at pH ≤ 3.41 (optimal 2.68) vs. M-block phase separation at pH ≤ 1.93; a >1.5 pH-unit difference favoring G-block network formation under mild acid.
Supports acid-stable gel formulation context
Purified GG/MM fractions from Sargassum spp.; viscosity-pH study
Acid Gelation pH-Responsive Hydrogels Drug Delivery

Ion Selectivity: Enhanced Divalent Cation Binding

The unique 'egg-box' conformation formed by poly-L-guluronic acid blocks confers a significantly higher selectivity for certain divalent cations over monovalent ions, and even discriminates between different divalent species, a property not shared to the same degree by D-mannuronic acid-rich or alternating sequences [1].

Ion Selectivity
Reported
Maximum Mg²⁺/Ca²⁺ selectivity coefficient K*MgCa = 18.0 ± 1.4 for alginate with G-block frequency FGG = 0.81 (Sargassum fluitans).
Supports ion-selective material design context
Competitive ion exchange; ¹H NMR determination
Ion Exchange Biosorption Metal Remediation

Mechanical Strength: G-Rich Alginate Gels Are Superior

The mechanical performance of calcium alginate gels is not a simple function of total polymer concentration but is directly and quantifiably linked to the content and block length of L-guluronic acid. A threshold of >70% G content is identified as a key determinant for achieving optimal gel properties [1].

Mechanical Strength
Class-level
Alginate with >70% G-content and average G-block length >15.4 × 10⁵ achieved highest mechanical strength, lowest shrinkage, best monovalent-cation stability, and highest porosity among tested alginates.
Supports procurement specification context
Source-specific review recommended; class-level inference
Hydrogel Mechanics Cell Encapsulation Tissue Engineering

Drug Release: Slower Kinetics with GG Hydrogels

In hydrogel drug delivery systems, the choice of alginate block type (G vs. M) directly impacts the release profile of encapsulated therapeutics. Poly-guluronate (GG) blocks form more compact and less permeable networks compared to poly-mannuronate (MM) blocks, resulting in quantifiably slower drug diffusion [1].

Drug Release Rate
Head-to-head
GG/PVA hydrogels released 36% metformin vs. 40% from MM/PVA at 4 h; a 10% lower cumulative release indicating slower diffusion through G-block networks.
Supports sustained-release formulation context
In vitro release; PVA-based hydrogel platform
Controlled Drug Delivery Hydrogel Formulation Pharmaceutical Excipients

Biological Activity: G2013 Anti-Diabetic Effects

Specific derivatives of L-guluronic acid, such as G2013, exhibit unique bioactivity that is distinct from its structural role in polysaccharides. In a diabetic rat model, G2013 demonstrated a statistically significant ability to modulate key metabolic parameters, a property that is not a general feature of all uronic acids [1].

Metabolic Parameter Modulation
Reported
G2013 (25 mg/kg/day IP, 28 days) in streptozotocin-induced diabetic rats: reported reduction in fasting blood glucose and reported increase in fasting serum insulin vs. diabetic control (p
Reported metabolic endpoint context
In vivo model-response data; single-study context
Anti-diabetic Anti-inflammatory NSAID

L-Guluronic Acid: Application Scenarios


Gastric Retention and Enteral Drug Delivery Systems

Formulation of oral drug delivery systems intended for gastric retention or targeted release in the stomach. The evidence that L-guluronic acid blocks enable alginate gelation at a higher pH (threshold of 3.41, optimal at 2.68) compared to D-mannuronic acid blocks (threshold of 1.93) is critical [1]. This allows for the creation of a robust, acid-stable hydrogel matrix in the gastric environment (pH ~1.5-3.5), protecting the drug payload or providing a sustained-release platform. In contrast, an M-rich alginate would not form a stable gel under these same conditions, potentially leading to premature drug release and dose dumping.

High-Strength, Dimensionally Stable Hydrogel Constructs

Fabrication of hydrogel constructs for demanding applications such as 3D cell culture scaffolds, immobilization matrices for enzymes or whole cells, and bioprinting bioinks. The finding that alginate with an L-guluronic acid content exceeding 70% yields gels with the highest mechanical strength, lowest shrinkage, and greatest stability towards monovalent cations provides a clear material specification for ensuring construct integrity [2]. Using an alginate with a lower G-content would result in softer, less stable, and more deformable structures, which could compromise cell viability, experimental reproducibility, or the mechanical performance of the final product.

Sustained-Release Pharmaceutical Formulations

Design of sustained-release formulations where a slower, more controlled drug elution profile is desired. The direct comparative data showing that GG/PVA hydrogels release encapsulated metformin at a slower rate than MM/PVA hydrogels (36% vs. 40% after 4 hours) demonstrates the utility of G-rich alginate in modulating diffusion kinetics [3]. This quantifiable difference allows formulation scientists to fine-tune the release profile by selecting alginates with specific G-content, providing a level of control not achievable with poorly defined or M-rich alginates.

Bioremediation and Selective Metal Recovery

Development of biosorbent materials for the selective removal or recovery of toxic or valuable metals from industrial wastewater or process streams. The high selectivity coefficients (e.g., K*MgCa = 18.0) exhibited by L-guluronic acid-rich alginates for certain divalent cations demonstrate their potential for targeted metal binding [4]. This specificity, driven by the unique 'egg-box' conformation of G-blocks, allows for the design of separation processes that are more efficient and selective than those using other, less specific polysaccharide-based materials or alginates with low G-content.

Application
Selection Property
Validation Focus
Gastric retention carrier research
Acid-stable gelation pH
pH-dependent gelation validation in simulated gastric conditions
High-strength hydrogel construct research
G-content specification
Mechanical stability and shrinkage validation under ionic challenge
Sustained-release formulation research
Diffusion kinetics
Release profile validation across G/M composition variants
Bioremediation and metal recovery research
Ion selectivity
Selectivity coefficient validation in target process streams

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